3-Chloro-4-methoxycinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

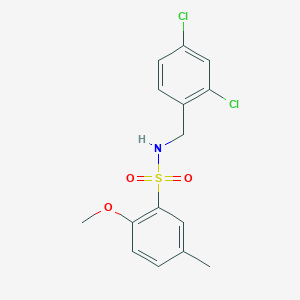

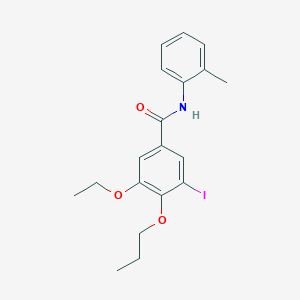

3-Chloro-4-methoxycinnamic acid is a chemical compound with the molecular formula C10H9ClO3 . It has an average mass of 212.630 Da and a mono-isotopic mass of 212.024017 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a cinnamic acid core with a chlorine atom at the 3rd position and a methoxy group at the 4th position on the phenyl ring . The SMILES string representation is COc1ccc(\C=C\C(O)=O)cc1Cl .Physical and Chemical Properties Analysis

This compound is a solid compound . It has an empirical formula of C10H9ClO3, a CAS Number of 58236-76-3, and a molecular weight of 212.63 .Applications De Recherche Scientifique

Analytical Methodologies for Quantification : Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a compound structurally related to 3-Chloro-4-methoxycinnamic acid, has significant potential in the food industry, health, and cosmetic markets due to its high antioxidant properties. Various analytical methodologies have been developed for its quantification, essential for extracting this compound from agricultural waste materials (Barberousse et al., 2008).

Potential Health Benefits : Ferulic acid demonstrates beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases, due to its antioxidant properties. This is relevant as this compound shares some structural similarities with ferulic acid (Silva & Batista, 2017).

Chlorination By-products from Ferulic Acid : When 4-hydroxy-3-methoxycinnamic acid, another structurally similar compound, is chlorinated, various chlorophenols and disinfection by-products are formed. This study's insights could be relevant for understanding the environmental and health impacts of chlorinating compounds similar to this compound (Conrad & Huck, 1996).

Anticancer Effects : Studies on 4-hydroxy-3-methoxycinnamic acid (ACCA) show that it can inhibit the proliferation and induce apoptosis in human breast cancer cells, suggesting a similar potential for related compounds like this compound (Hamdan et al., 2013).

Photodegradation Studies : Research on 4-methoxycinnamic acid-3'-methylbutyl ester indicates that UV irradiation can lead to cycloaddition products, highlighting the importance of studying the photochemical stability of related compounds (Schrader et al., 1994).

Applications in Foods : Ferulic acid's low toxicity and numerous physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities, make it useful in the food industry. This could apply to this compound in food applications (Ou & Kwok, 2004).

Safety and Hazards

3-Chloro-4-methoxycinnamic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of 3-Chloro-4-methoxycinnamic acid can be achieved through the chlorination of 4-methoxycinnamic acid followed by oxidation of the resulting product.", "Starting Materials": [ "4-methoxycinnamic acid", "Chlorine gas", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Dissolve 4-methoxycinnamic acid in glacial acetic acid", "Add chlorine gas to the solution with constant stirring at a temperature of 0-5°C until the reaction is complete", "Add water to the reaction mixture and extract the product with ethyl acetate", "Wash the organic layer with sodium bicarbonate solution and dry over anhydrous sodium sulfate", "Concentrate the solution and dissolve the product in a mixture of sulfuric acid and water", "Add sodium nitrite to the solution at a temperature of 0-5°C and stir for 10 minutes", "Add a solution of sodium hydroxide to the reaction mixture until the pH is 9-10", "Add hydrogen peroxide to the reaction mixture and stir for 30 minutes", "Extract the product with ethyl acetate and wash the organic layer with water and brine", "Dry over anhydrous sodium sulfate and concentrate the solution to obtain 3-Chloro-4-methoxycinnamic acid" ] } | |

Numéro CAS |

58236-76-3 |

Formule moléculaire |

C15H16O2 |

Poids moléculaire |

228.29 g/mol |

Nom IUPAC |

1-(4-phenylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 |

Clé InChI |

UWKGWHKJDNLDBJ-UHFFFAOYSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Cl |

SMILES canonique |

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427211.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B427213.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427214.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427215.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B427217.png)

![N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427218.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B427219.png)

![2-[methyl(2-naphthylsulfonyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B427221.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427222.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427224.png)